molecular formula C23H23N3O5 B2522946 ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899960-15-7

ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2522946
CAS No.: 899960-15-7
M. Wt: 421.453
InChI Key: LJRNTCCTTWIGQW-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.453. The purity is usually 95%.
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Biological Activity

Ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridazine derivatives, characterized by a pyridazine ring with various substituents. Its chemical structure can be represented as follows:

C18H20N2O4\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4

This structure includes a 4-methylphenyl group and a carbamoyl moiety, which are critical for its biological activity.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Antihypertensive Effects : Dihydropyridine derivatives have been shown to possess vasodilatory properties, making them potential candidates for treating hypertension. Studies have indicated that these compounds can influence circulation positively and may be developed into antihypertensive medications .
  • Anti-inflammatory Activity : Recent studies have demonstrated that related compounds exhibit significant anti-inflammatory effects. For instance, diphenyl 6-oxo-1,6-dihydropyridazine derivatives have shown promise in reducing inflammation in models of acute lung injury and sepsis .
  • Antimicrobial Properties : There is emerging evidence suggesting that these compounds may also possess antimicrobial activities. The optimization of similar structures has led to novel inhibitors targeting bacterial virulence factors .

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Blockade : Similar dihydropyridine compounds act as calcium channel blockers, which help in relaxing vascular smooth muscle and lowering blood pressure.
  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism, thus reducing disease symptoms or pathogen viability .
  • Modulation of Signaling Pathways : These compounds can interfere with signaling pathways associated with inflammation and cell survival, providing a basis for their anti-inflammatory effects .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Dihydropyridine Derivatives : A study found that certain dihydropyridine derivatives significantly reduced blood pressure in hypertensive rat models, demonstrating their potential as antihypertensive agents .
  • Anti-inflammatory Testing : In vitro assays showed that diphenyl 6-oxo derivatives effectively inhibited pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), indicating their role in modulating immune responses .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeRelated CompoundEffect ObservedReference
AntihypertensiveDihydropyridine derivativesBlood pressure reduction
Anti-inflammatoryDiphenyl 6-oxo derivativesInhibition of cytokine production
AntimicrobialVarious analogsReduced bacterial viability

Properties

IUPAC Name

ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-30-23(29)22-19(31-14-20(27)24-17-9-5-15(2)6-10-17)13-21(28)26(25-22)18-11-7-16(3)8-12-18/h5-13H,4,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRNTCCTTWIGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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